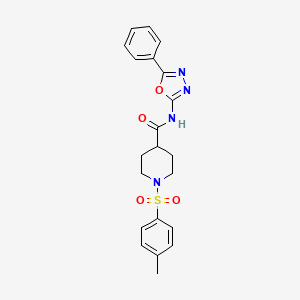

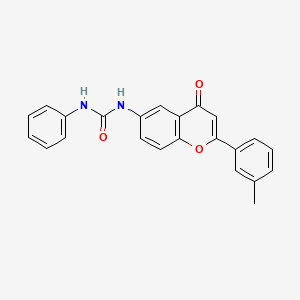

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It might include details of the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications

Supramolecular Self-Assembly and Crystal Structure Analysis

Research has explored the structural determination of coumarin-based compounds, highlighting their supramolecular self-assembly directed by π-stacking interactions. These studies provide insights into the molecular packing, hydrogen bonding, and π···π interactions within crystals, offering a foundation for designing materials with specific properties. For instance, the crystal structure and Hirshfeld surface analysis of a closely related compound, 1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxy-phenyl)thiourea, have been extensively characterized, revealing intricate details about intramolecular and intermolecular interactions (Saeed et al., 2016).

Crystallography and Polymorphism

The crystallographic analysis and identification of polymorphs of chromene derivatives are critical for understanding their physicochemical properties and potential applications. Studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds have provided valuable data on their crystal structures and polymorphic forms, which are essential for the development of pharmaceuticals and materials (Reis et al., 2013).

Synthesis and Properties of Chromene Derivatives

The synthesis and characterization of novel chromene derivatives, including their spectroscopic, structural, and non-linear optical (NLO) properties, have been a focus of recent research. These studies aim to develop new materials with potential applications in photonics and electronics. For example, novel heterocyclic coumarin-based pyrano-chromene derivatives have been synthesized, and their electronic and structural aspects were analyzed using DFT, revealing distinct NLO properties (Arif et al., 2022).

Antimicrobial and Antioxidant Activities

Coumarin derivatives have been investigated for their biological activities, including antibacterial and antioxidant properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles. The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity, showcasing the potential of these compounds in combating microbial infections (Behrami & Dobroshi, 2019).

Mechanism of Action

Target of Action

The primary target of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea is the monoamine oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . Inhibiting MAO-B can lead to an increase in dopamine levels, which can have significant effects on mood and behavior.

Mode of Action

This compound interacts with its target by binding to the MAO-B enzyme, inhibiting its function . This inhibition prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine pathway. By inhibiting the MAO-B enzyme, this compound prevents the breakdown of dopamine, leading to increased dopamine levels . This can affect various downstream effects, including mood regulation and motor control.

Result of Action

The inhibition of the MAO-B enzyme by this compound leads to increased levels of dopamine in the brain . This can result in improved mood and decreased symptoms of depression . It’s important to note that while increased dopamine levels can have positive effects on mood, they can also lead to side effects such as dizziness, nausea, vomiting, lightheadedness, and fainting .

Safety and Hazards

properties

IUPAC Name |

1-[2-(3-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-15-6-5-7-16(12-15)22-14-20(26)19-13-18(10-11-21(19)28-22)25-23(27)24-17-8-3-2-4-9-17/h2-14H,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUWLAYMVWDBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)

![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)

![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)

![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)

![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)

![N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2536497.png)